咖啡醇

描述

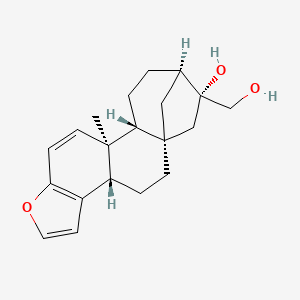

咖啡醇是一种存在于阿拉伯种咖啡豆中的二萜类分子。 它在结构上与咖啡甾醇有关,并以其各种生物活性而闻名,包括抗炎、抗癌和抗糖尿病特性 。 “咖啡醇”这个名字来源于阿拉伯语“qahwa”,意思是咖啡 .

科学研究应用

Anti-Inflammatory Properties

Kahweol exhibits significant anti-inflammatory effects, making it a subject of interest in various therapeutic contexts:

- Mechanism of Action : Kahweol inhibits pro-inflammatory cytokines and chemokines in human keratinocytes stimulated by tumor necrosis factor-alpha and interferon-gamma. This inhibition occurs through modulation of signaling pathways, including mitogen-activated protein kinase and nuclear factor kappa-light-chain-enhancer of activated B cells .

- Case Study : In a study involving HaCaT human keratinocytes, kahweol reduced the production of inflammatory mediators, suggesting its potential as an anti-inflammatory agent in skin conditions .

Anti-Angiogenic Effects

Kahweol has been identified as an anti-angiogenic compound, which could be beneficial in cancer therapy:

- Research Findings : A study demonstrated that kahweol inhibits angiogenesis through several mechanisms, including the downregulation of matrix metalloproteinase-2 and urokinase-type plasminogen activator . This effect was observed in both in vivo and ex vivo models.

- Implications for Cancer : The anti-angiogenic properties of kahweol contribute to its potential use in antitumor therapies. Epidemiological studies have linked coffee consumption to a reduced risk of certain cancers, supporting the hypothesis that kahweol may play a role in this protective effect .

Metabolic Effects

Kahweol's impact on metabolic processes has garnered attention for its implications in obesity and diabetes management:

- Adipogenesis Inhibition : Research indicates that kahweol inhibits adipocyte differentiation and lipid accumulation by activating AMP-activated protein kinase (AMPK), a key regulator of glucose metabolism . This suggests that kahweol may help manage obesity-related conditions.

- Glucose Uptake Enhancement : In animal studies, kahweol has been shown to increase glucose uptake, indicating its potential as a therapeutic agent for type 2 diabetes .

Antitumoral Activity

The compound's potential in cancer treatment is further supported by various studies:

- Mechanisms of Action : Kahweol induces apoptosis in cancer cells by inhibiting cyclin D1 degradation and STAT3 phosphorylation, which are critical pathways in tumor progression .

- Case Study : In human lung adenocarcinoma A549 cells, kahweol treatment led to significant apoptosis, reinforcing its role as a potential anticancer agent .

Skin Health Applications

Kahweol's moisturizing properties have also been explored:

作用机制

生化分析

Biochemical Properties

Kahweol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, kahweol has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that plays a key role in regulating immune response to infection . Additionally, kahweol interacts with antioxidant proteins such as heme oxygenase-1 (HMOX-1) and inhibitor of DNA binding proteins (ID1, ID3), enhancing their expression and thereby exerting protective effects against oxidative stress . These interactions highlight the compound’s potential in modulating inflammatory and oxidative stress pathways.

Cellular Effects

Kahweol exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by increasing the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, leading to programmed cell death . In pancreatic β-cells, kahweol enhances insulin secretion and glucose uptake, suggesting its potential in managing diabetes . Furthermore, kahweol inhibits the migration and proliferation of vascular smooth muscle cells by downregulating connective tissue growth factor (CTGF) and associated signaling pathways . These cellular effects underscore kahweol’s potential in cancer therapy, diabetes management, and cardiovascular health.

Molecular Mechanism

The molecular mechanism of kahweol involves several pathways and interactions at the molecular level. Kahweol inhibits the activation of NF-κB, reducing the expression of pro-inflammatory cytokines and chemokines . It also modulates the p-AKT/B-cell lymphoma 2 (BCL-2) pathway, enhancing cell survival and reducing apoptosis in pancreatic β-cells . In vascular smooth muscle cells, kahweol inhibits the focal adhesion kinase (FAK), extracellular signal-regulated kinase (ERK), and Yes-associated protein (YAP) pathways, thereby reducing cell migration and proliferation . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of kahweol have been observed to change over time. Studies have shown that kahweol’s anti-cancer effects, such as inhibition of cell proliferation and induction of apoptosis, are positively correlated with both treatment duration (24-48 hours) and dosage (10-40 μM) . Additionally, kahweol’s stability and degradation over time have been studied, revealing that the compound remains stable under laboratory conditions, maintaining its biological activity over extended periods . Long-term studies have also indicated that kahweol can exert sustained effects on cellular function, particularly in cancer and diabetes models .

Dosage Effects in Animal Models

The effects of kahweol vary with different dosages in animal models. In studies involving Caenorhabditis elegans, kahweol at a concentration of 120 μM reduced fat accumulation by 17% compared to the control . In other animal models, higher doses of kahweol have been associated with increased serum triglyceride levels, indicating potential adverse effects at elevated concentrations . These findings suggest that while kahweol has beneficial effects at certain dosages, careful consideration of dosage is essential to avoid potential toxicity.

Metabolic Pathways

Kahweol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to regulate the activity of sterol 27-hydroxylase and oxysterol 7alpha-hydroxylase, enzymes involved in bile acid synthesis . Additionally, kahweol modulates the expression of genes involved in lipid metabolism, such as those encoding for lecithin cholesterol acyltransferase . These interactions highlight kahweol’s role in regulating metabolic flux and maintaining metabolic homeostasis.

Transport and Distribution

Within cells and tissues, kahweol is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that kahweol can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s localization within cells is influenced by its interactions with lipid membranes and binding proteins, which facilitate its accumulation in specific tissues . These transport and distribution mechanisms are crucial for kahweol’s biological activity and therapeutic potential.

Subcellular Localization

Kahweol’s subcellular localization plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various signaling molecules and transcription factors . Kahweol’s localization to the nucleus is particularly important for its role in modulating gene expression and regulating cellular responses to stress . Additionally, post-translational modifications such as phosphorylation may influence kahweol’s targeting to specific subcellular compartments . These localization dynamics are essential for understanding kahweol’s mechanism of action and therapeutic potential.

准备方法

合成路线和反应条件: 咖啡醇可以使用多种方法从咖啡豆中提取。 一种常见的方法涉及皂化,其中咖啡样品与氢氧化钾水溶液混合,并在水浴中进行磁力搅拌 。 然后用二乙醚或叔丁基甲醚萃取不皂化部分 .

工业生产方法: 在工业环境中,咖啡醇通常从咖啡饮料中提取。 咖啡饮料中咖啡醇的含量取决于咖啡豆种类、烘焙工艺和冲泡方法。 已经对过滤咖啡、浓缩咖啡和速溶咖啡饮料的二萜含量进行了研究,浓缩咖啡的咖啡醇含量最高 .

化学反应分析

反应类型: 咖啡醇会发生各种化学反应,包括氧化、还原和取代。 研究表明,它可以抑制细胞外信号调节激酶 (ERK) 的磷酸化,并部分抑制核因子κB配体受体活化因子 (RANKL) 刺激的蛋白激酶 B (Akt) 的磷酸化 .

常用试剂和条件: 涉及咖啡醇的反应中常用的试剂包括用于皂化的氢氧化钾和用于萃取的二乙醚 。 这些反应通常在受控条件下进行,例如特定的温度和 pH 值。

主要产物: 由涉及咖啡醇的反应形成的主要产物包括各种二萜类衍生物。 已经对这些衍生物的生物活性进行了研究,包括抗炎和抗癌特性 .

相似化合物的比较

咖啡醇在结构上与咖啡甾醇有关,咖啡甾醇是另一种存在于咖啡豆中的二萜类化合物。 这两种化合物都表现出类似的生物活性,例如抗炎和抗癌特性 。 咖啡醇在呋喃环上具有独特的共轭双键,这可能有助于其独特的效果 。 其他类似化合物包括 16-O-甲基咖啡甾醇,它存在于罗布斯塔咖啡品种中 .

类似化合物列表:

- 咖啡甾醇

- 16-O-甲基咖啡甾醇

咖啡醇独特的结构和多种生物活性使其成为各个科学研究领域中一个备受关注的化合物。

生物活性

Kahweol, a natural diterpene found in unfiltered coffee, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and anti-angiogenic properties. This article presents a comprehensive overview of the biological effects of kahweol, supported by recent research findings and case studies.

Chemical Structure and Properties

Kahweol has the molecular formula and a molecular weight of 354.31 g/mol. Its structure includes a conjugated double bond in the furan ring, which is believed to enhance its biological activity compared to similar compounds like cafestol .

Anti-Angiogenic Properties

Kahweol has been extensively studied for its anti-angiogenic effects, which inhibit the formation of new blood vessels. The following table summarizes key findings from various studies:

The mechanisms underlying these effects include the modulation of matrix metalloproteinases (MMPs) and the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes .

Anti-Inflammatory Effects

Kahweol exhibits potent anti-inflammatory properties by down-regulating pro-inflammatory cytokines and mediators. Notable findings include:

- COX-2 Inhibition : Kahweol significantly inhibits COX-2 expression in human umbilical vein endothelial cells (HUVECs), with a notable effect observed at low doses (0.5 µM) .

- Monocyte Chemoattractant Protein-1 (MCP-1) : Kahweol treatment resulted in decreased MCP-1 secretion, indicating reduced inflammatory signaling .

The following table highlights the impact of kahweol on inflammatory markers:

| Concentration (µM) | COX-2 Inhibition (%) | MCP-1 Secretion (femtograms/cell) |

|---|---|---|

| 0.5 | Significant reduction | Reduced secretion observed |

| 25 | 50% reduction | Further decrease noted |

| 75 | Nearly complete | Minimal secretion detected |

Case Studies and Clinical Implications

Research has demonstrated kahweol's potential in various disease models:

- Cancer : Kahweol has shown promise in inducing apoptosis in cancer cell lines, such as U937 leukemia cells, through pathways involving AKT phosphorylation down-regulation .

- Liver Protection : Kahweol's hepatoprotective effects have been linked to its ability to activate phase II detoxifying enzymes, suggesting a role in preventing liver carcinogenesis .

- Diabetes Management : Preliminary studies indicate that kahweol may influence glucose metabolism, potentially offering benefits for diabetic patients .

属性

IUPAC Name |

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKMKNDURXDJAD-HWUKTEKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C=CC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988667 | |

| Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6894-43-5 | |

| Record name | Kahweol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kahweol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAHWEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX95B6688Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。